molecular formula C22H32O2 B10767535 (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

Cat. No.: B10767535
M. Wt: 328.5 g/mol
InChI Key: MBMBGCFOFBJSGT-BQGMABQGSA-N
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Description

It is abundant in the central nervous system and plays a significant role in anti-inflammatory processes . This compound is crucial for maintaining the structural integrity of cell membranes, particularly in the brain and retina.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid involves multiple steps, including the elongation and desaturation of shorter-chain fatty acids. The process typically starts with alpha-linolenic acid, which undergoes a series of enzymatic reactions to form docosahexaenoic acid .

Industrial Production Methods

Industrial production of this compound often involves the extraction from marine sources such as fish oil. The extracted oil is then purified and concentrated to obtain high-purity docosahexaenoic acid .

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alcohols or amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted esters or amides .

Scientific Research Applications

(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid has numerous scientific research applications:

    Chemistry: It is used as a standard in analytical chemistry for the study of fatty acids.

    Biology: It plays a role in cell signaling and membrane fluidity.

    Medicine: It is investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.

    Industry: It is used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and cell signaling pathways. It acts as a ligand for retinoid X receptors and modulates the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid is unique due to its high degree of unsaturation and its significant role in the central nervous system. Its ability to modulate inflammatory responses and its essential role in brain and retinal health distinguish it from other similar compounds .

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18-

InChI Key

MBMBGCFOFBJSGT-BQGMABQGSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

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